molecular formula C4H8IN3 B3378850 1-Azido-4-iodobutane CAS No. 148759-55-1

1-Azido-4-iodobutane

Cat. No. B3378850
CAS RN: 148759-55-1
M. Wt: 225.03 g/mol
InChI Key: QVZUACRCBPIEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-4-iodobutane is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a halogenated azide that is used as a reagent in organic chemistry, biochemistry, and medicinal chemistry. The compound is synthesized through a series of chemical reactions and has been found to exhibit a range of physiological and biochemical effects. In

Scientific Research Applications

Conformational Analysis

1-Azido-4-iodobutane and its analogs have been studied for their conformational isomerism. High-resolution microwave spectroscopy has enabled researchers to determine the rotational constants, centrifugal distortion constants, nuclear quadrupole coupling constants (NQCCs), and nuclear-spin rotation constants of various conformers of 1-iodobutane, offering valuable insights into the behavior of similar compounds (Arsenault et al., 2017).

Synthesis of Bicyclo Compounds

This compound is used in synthetic chemistry, particularly in the synthesis of bicyclo compounds. For instance, a study describes the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane as a flexible and scalable alternative for synthesizing bicyclo[1.1.1]pentan-1-amine, a moiety significant in medicinal chemistry (Goh et al., 2014).

Preparation of Trisubstituted Triazenes

This compound plays a role in the preparation of trisubstituted triazenes. A method based on the reaction of Grignard reagents with this compound facilitates the regioselective formation of triazenes, proving useful in synthesizing various aryl, heteroaryl, vinyl, and alkyl triazenes (Suleymanov et al., 2018).

Photoaffinity Labeling

This compound derivatives are used in photoaffinity labeling. A study on an azido derivative of paclobutrazol, a kaurene oxidase inhibitor, highlights its use as a photoaffinity labeling agent in biochemical research (Hallahan et al., 1988).

Molecular Interaction Studies

The compound has been employed in studies to understand molecular interactions. For example, the reaction of 1-iodobutane with nanocrystalline MgO was investigated to understand the catalytic dehydroiodination process and surface modification mechanisms (Mishakov et al., 2005).

Safety and Hazards

The safety data sheet for 1-Iodobutane, a related compound, suggests that it is flammable and toxic if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These hazards might also apply to 1-Azido-4-iodobutane, but specific safety data for this compound is not provided in the search results.

properties

IUPAC Name

1-azido-4-iodobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8IN3/c5-3-1-2-4-7-8-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZUACRCBPIEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625325
Record name 1-Azido-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148759-55-1
Record name 1-Azido-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azido-4-iodobutane
Reactant of Route 2
1-Azido-4-iodobutane
Reactant of Route 3
1-Azido-4-iodobutane
Reactant of Route 4
Reactant of Route 4
1-Azido-4-iodobutane
Reactant of Route 5
Reactant of Route 5
1-Azido-4-iodobutane
Reactant of Route 6
1-Azido-4-iodobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.